2-Methoxy-4,6-dimethylnicotinic acid

Übersicht

Beschreibung

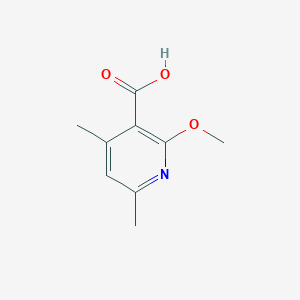

2-Methoxy-4,6-dimethylnicotinic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid, featuring a methoxy group at the second position and methyl groups at the fourth and sixth positions on the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-dimethylnicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4,6-dimethylpyridine.

Oxidation: The pyridine derivative undergoes oxidation to introduce the carboxylic acid group at the third position, forming this compound.

Reaction Conditions: The oxidation reaction is usually carried out under controlled conditions using oxidizing agents like potassium permanganate or chromium trioxide in the presence of suitable solvents.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-4,6-dimethylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of new compounds

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4,6-dimethylnicotinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies related to enzyme inhibition and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-Methoxy-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions. Its methoxy and methyl groups contribute to its binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxy-3,5-dimethylnicotinic acid

- 2-Methoxy-4,5-dimethylnicotinic acid

- 2-Methoxy-4,6-dimethylpyridine-3-carboxylic acid

Comparison: 2-Methoxy-4,6-dimethylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methoxy group at the second position and methyl groups at the fourth and sixth positions enhances its stability and potential for various chemical transformations .

Biologische Aktivität

2-Methoxy-4,6-dimethylnicotinic acid (MDNA) is a derivative of nicotinic acid characterized by the presence of methoxy and dimethyl substituents. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological profile is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

MDNA has the molecular formula C11H13NO3 and a molecular weight of 219.23 g/mol. Its structure includes a pyridine ring, which is a common feature in many biologically active compounds. The presence of both methoxy and dimethyl groups enhances its solubility and reactivity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that MDNA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

These results suggest that MDNA could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Activity

MDNA has also been investigated for its anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property was assessed using various assays:

- ELISA Assays : Quantified cytokine levels in treated vs. untreated cell cultures.

- Western Blot Analysis : Evaluated the expression of inflammatory markers.

Results showed a significant reduction in cytokine levels, indicating that MDNA may modulate inflammatory pathways effectively.

The precise mechanism by which MDNA exerts its biological effects remains under investigation. However, it is hypothesized that MDNA interacts with specific cellular receptors or enzymes involved in inflammation and microbial defense mechanisms. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested MDNA against a panel of clinical isolates from patients with bacterial infections. The compound demonstrated potent activity against resistant strains, suggesting its potential role as a therapeutic agent.

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of MDNA resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.

Safety and Toxicity

Limited studies have been conducted on the safety profile of MDNA. Preliminary toxicity assessments indicate that it has a favorable safety margin at therapeutic doses; however, further toxicological studies are necessary to establish comprehensive safety data.

Eigenschaften

IUPAC Name |

2-methoxy-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-4-6(2)10-8(13-3)7(5)9(11)12/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILYJALBGQMVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369514 | |

| Record name | 2-methoxy-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65515-37-9 | |

| Record name | 2-methoxy-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.